
4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and an epoxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine typically involves the reaction of 3-chloro-4-hydroxybenzenesulfonyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with epichlorohydrin to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .
Major Products
The major products formed from these reactions include diols from epoxide ring opening, sulfides from sulfonyl group reduction, and various substituted derivatives from nucleophilic substitution reactions .
Applications De Recherche Scientifique
4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)piperidine
- 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)thiomorpholine
Uniqueness
The presence of both an epoxide and a sulfonyl group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research .
Propriétés
Formule moléculaire |
C13H16ClNO5S |
|---|---|
Poids moléculaire |
333.79 g/mol |
Nom IUPAC |
4-[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C13H16ClNO5S/c14-12-7-11(1-2-13(12)20-9-10-8-19-10)21(16,17)15-3-5-18-6-4-15/h1-2,7,10H,3-6,8-9H2 |
Clé InChI |
KBHVUJGCZXFVTR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OCC3CO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


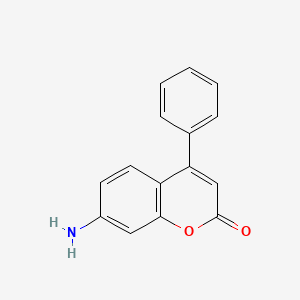

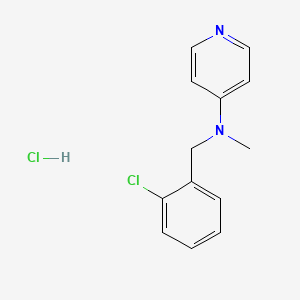


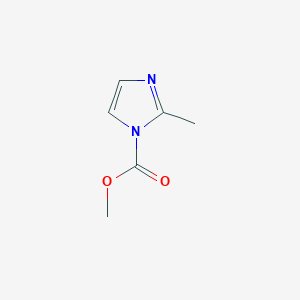
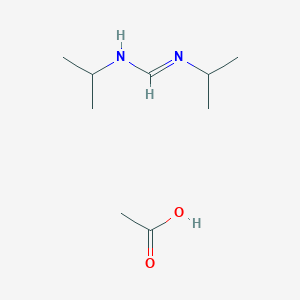


![6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12831733.png)
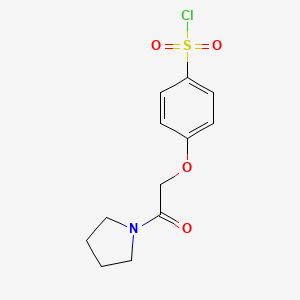
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12831747.png)
![1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12831749.png)

